1-Butyl-3-methylpyridinium Chloride
Overview
Description
1-Butyl-3-methylpyridinium chloride is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds. They are of interest for various applications, including as solvents for chemical reactions and in material science.
Synthesis Analysis
The synthesis of 1-butyl-3-methylpyridinium chloride is not directly described in the provided papers. However, similar ionic liquids are typically synthesized by combining an appropriate organic cation with a chloride anion. For example, 1-butyl-3-methylimidazolium chloride can be synthesized from 1-methylimidazole and 1-chlorobutane . The synthesis process often involves an alkylation reaction followed by purification steps to obtain the ionic liquid in a usable form.
Molecular Structure Analysis
The molecular structure of 1-butyl-3-methylpyridinium chloride has been studied using X-ray crystallography, which reveals a hydrogen bonding network involving the chloride anion and the imidazolium ring, as well as hydrophobic interactions between the n-butyl groups of the cations . This structure is believed to be partially retained in the liquid state, as suggested by the similarity of the Raman spectra of the crystalline and liquid states .
Chemical Reactions Analysis
1-Butyl-3-methylpyridinium chloride has been used as a solvent for the tritylation of cellulose, demonstrating its utility in promoting chemical reactions . Additionally, 1-butyl-3-methylpyridinium tribromide, a related compound, has been used as a reagent and solvent for the bromination of anilines and phenols, showcasing the versatility of these ionic liquids in facilitating various types of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-butyl-3-methylpyridinium chloride are not directly reported, but related ionic liquids have been extensively studied. For instance, 1-butyl-3-methylimidazolium chloride has been shown to have different crystalline polymorphs, which supports the formation of ionic liquids by inhibiting crystallization . The melting and freezing behaviors of 1-butyl-3-methylimidazolium chloride have been characterized using differential scanning calorimetry, revealing features such as a wide pre-melting range and excessive supercooling . These properties are important for understanding the behavior of ionic liquids and their potential applications.
Scientific Research Applications
Aggregation Behavior in Aqueous Solutions
1-Butyl-3-methylpyridinium Chloride has been studied for its aggregation behavior in aqueous solutions. Research by Singh and Kumar (2007) and Sastry et al. (2012) explored its properties such as critical aggregation concentration and microenvironment of the aggregates. These studies contribute to the understanding of the behavior of ionic liquids like 1-Butyl-3-methylpyridinium Chloride in different environments, which is essential for their potential application in various fields (Singh & Kumar, 2007); (Sastry et al., 2012).
Bromination of Anilines and Phenols
The compound has been used as an efficient reagent for the bromination of anilines and phenols. Borikar, Daniel, and Paul (2009) demonstrated its effectiveness in this context, highlighting its role in facilitating certain chemical reactions (Borikar, Daniel, & Paul, 2009).
Thermophysical Properties
Bandrés et al. (2009) conducted a thermophysical study of 1-Butyl-3-methylpyridinium Chloride, analyzing properties like density, speed of sound, and thermal behavior. Such research is crucial for understanding the physical characteristics of ionic liquids, which can inform their use in various applications (Bandrés et al., 2009).
Electrochemical Degradation
Pieczyńska et al. (2015) focused on the electrochemical degradation of ionic liquids including 1-Butyl-3-methylpyridinium Chloride. Their study provides insights into the environmental impact and treatment of these substances (Pieczyńska et al., 2015).
Catalysis and Clean Technology
Seddon (1997) discussed the use of 1-Butyl-3-methylpyridinium Chloride in catalysis and clean technology applications. This research highlights the potential of ionic liquids in more environmentally friendly industrial processes (Seddon, 1997).
Biodegradation Studies
Thamke et al. (2019) investigated the biodegradation of ionic liquids including 1-Butyl-3-methylpyridinium Chloride. Their study provides valuable information on the environmental fate and potential bioremediation strategies for these compounds (Thamke et al., 2019).
Safety And Hazards
While specific safety and hazard information for 1-Butyl-3-methylpyridinium Chloride is not available in the sources, it’s important to handle all chemicals with care. General precautions include ensuring adequate ventilation, removing all sources of ignition, and taking measures against static discharges .
properties
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCASOSWUQOQAG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049212 | |
Record name | 1-Butyl-3-methylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylpyridinium Chloride | |
CAS RN |
125652-55-3 | |
Record name | 1-Butyl-3-methylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylpyridinium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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